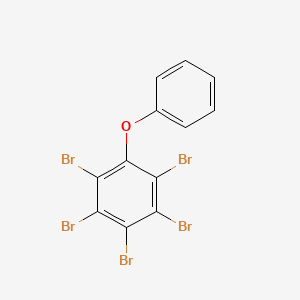

2,3,4,5,6-Pentabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2',3,3',4,6'-Hexabromodiphenyl Ether (BDE-116)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products, including electronics, textiles, and plastics.[1] BDE-116, chemically known as 2,2',3,3',4,6'-Hexabromodiphenyl ether, is a specific congener within the PBDE family. Due to their persistence, bioaccumulative potential, and suspected toxicity, PBDEs, including BDE-116, have become a significant environmental and health concern, leading to restrictions on their production and use in many parts of the world.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of BDE-116, along with insights into its synthesis, environmental fate, toxicological profile, and analytical methodologies.

Core Physical and Chemical Properties

The physical and chemical characteristics of BDE-116 are fundamental to understanding its environmental behavior and biological interactions. While experimental data for every property of this specific congener are not always available, reasonable estimations can be made based on its structure and data from related PBDEs.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3-tribromo-4-(2,3,6-tribromophenoxy)benzene | [4] |

| Synonyms | PBDE 132 | [4] |

| CAS Number | 446254-90-6 | [4] |

| Molecular Formula | C₁₂H₄Br₆O | [4][5] |

| Molecular Weight | 643.6 g/mol | [4] |

| Appearance | Assumed to be a solid at room temperature | Inferred |

| Melting Point | Not experimentally determined for BDE-116. Other hexa-BDEs have melting points in the range of 80-150°C. | Inferred |

| Boiling Point | Not experimentally determined. High due to large molecular weight and low volatility. | Inferred |

| Vapor Pressure | Very low. The vapor pressure of PBDEs decreases with an increasing number of bromine atoms. | [6] |

| Water Solubility | Extremely low. PBDEs are hydrophobic compounds. | Inferred |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.6 (Computed) | [4] |

| SMILES | C1=CC(=C(C(=C1Br)Br)Br)OC2=C(C=C(C=C2)Br)Br | [4] |

| InChI | InChI=1S/C12H4Br6O/c13-5-3-4-8(11(18)9(5)16)19-12-7(15)2-1-6(14)10(12)17/h1-4H | [4] |

Synthesis and Formulation

The synthesis of specific PBDE congeners like BDE-116 is typically achieved through laboratory-scale chemical reactions rather than large-scale industrial production, especially since the use of many PBDEs has been phased out. A common synthetic route involves the Ullmann condensation reaction, which is the coupling of a phenol with an aryl halide in the presence of a copper catalyst.

Plausible Synthesis Pathway for BDE-116

A potential laboratory synthesis for BDE-116 could involve the reaction of 2,3,6-tribromophenol with 1,2,3,4-tetrabromobenzene in the presence of a copper catalyst and a base. The reaction would proceed as follows:

Caption: Plausible Ullmann Condensation for BDE-116 Synthesis

Experimental Protocol: General Ullmann Condensation for PBDE Synthesis

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of the appropriate brominated phenol and brominated benzene.

-

Addition of Catalyst and Base: Add a catalytic amount of a copper(I) salt (e.g., copper(I) iodide) and an excess of a base (e.g., potassium carbonate).

-

Solvent Addition: Add a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-200°C) under a nitrogen atmosphere and stir for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature, filter to remove inorganic salts, and partition the filtrate between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired PBDE congener.

Environmental Fate and Transport

The environmental behavior of BDE-116 is governed by its high degree of bromination and lipophilicity.

-

Persistence: PBDEs are resistant to degradation, leading to their persistence in the environment.[2] The carbon-bromine bonds are strong, and the diphenyl ether linkage is also stable.

-

Bioaccumulation and Biomagnification: Due to its high lipophilicity (high log Kₒw), BDE-116 has a strong tendency to partition into fatty tissues of living organisms.[7] This leads to its bioaccumulation in individual organisms and biomagnification up the food chain, with top predators often exhibiting the highest concentrations.

-

Long-Range Transport: Although BDE-116 has a very low vapor pressure, it can be adsorbed onto airborne particulate matter and undergo long-range atmospheric transport to remote regions.[1]

Degradation Pathways

While persistent, BDE-116 can undergo slow degradation through several pathways:

-

Photolytic Degradation: In the presence of ultraviolet (UV) light, particularly in the environment, BDE-116 can undergo reductive debromination, where bromine atoms are sequentially removed.[8] This process can lead to the formation of lower-brominated and potentially more toxic PBDE congeners.

-

Metabolic Degradation: In organisms, BDE-116 can be metabolized, primarily in the liver.[5][9] The metabolic pathways can involve both reductive debromination and oxidative metabolism, leading to the formation of hydroxylated and methoxylated metabolites. These metabolites can sometimes be more toxic than the parent compound.

Caption: Disruption of Thyroid Hormone Signaling by BDE-116

Analytical Methodologies

The accurate detection and quantification of BDE-116 in various environmental and biological matrices are crucial for exposure assessment and regulatory monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique.

Experimental Protocol: GC-MS/MS Analysis of BDE-116 in Environmental Samples

This protocol outlines a general workflow for the analysis of BDE-116 in a solid matrix like sediment or dust.

-

Sample Preparation and Extraction:

-

Homogenize and freeze-dry the solid sample.

-

Spike the sample with a known amount of a ¹³C-labeled internal standard corresponding to BDE-116 for isotope dilution quantification.

-

Extract the sample using a pressurized liquid extraction (PLE) system with a suitable solvent mixture (e.g., hexane/dichloromethane).

-

-

Extract Cleanup:

-

Concentrate the extract and perform a multi-step cleanup to remove interfering compounds. This typically involves column chromatography using silica gel and/or alumina.

-

For samples with high lipid content (e.g., biological tissues), a gel permeation chromatography (GPC) step may be necessary.

-

-

Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-polarity capillary column (e.g., DB-5ms) is typically used for PBDE analysis.

-

Injector: Use a programmed temperature vaporization (PTV) or split/splitless injector to handle the high-boiling nature of BDE-116.

-

Oven Temperature Program: A carefully optimized temperature program is required to achieve good chromatographic separation of BDE-116 from other PBDE congeners.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron impact (EI) or electron capture negative ionization (ECNI) can be used. ECNI often provides higher sensitivity for highly brominated compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native BDE-116 and its labeled internal standard are monitored.

-

-

-

Quantification:

-

Quantify BDE-116 using the isotope dilution method, which corrects for losses during sample preparation and instrumental analysis, providing highly accurate and precise results.

-

Caption: Workflow for GC-MS/MS Analysis of BDE-116

Conclusion

BDE-116, as a member of the hexabromodiphenyl ether group, represents a persistent and bioaccumulative environmental contaminant with the potential for adverse health effects, primarily through endocrine disruption and neurotoxicity. A thorough understanding of its physical and chemical properties is essential for predicting its environmental fate, assessing its toxicological risks, and developing effective analytical methods for its monitoring. Further research is needed to fill the data gaps for this specific congener and to better understand its contribution to the overall health risks posed by the complex mixture of PBDEs found in the environment.

References

-

Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2014). Analytical and Bioanalytical Chemistry, 406(28), 7353-7364. Available from: [Link]

-

Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. (2011). Environmental Health Perspectives, 119(7), 995-1002. Available from: [Link]

-

Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. (2008). Environmental Health Perspectives, 116(4), 400-408. Available from: [Link]

-

† 1H-NMR and 13C-NMR Spectra. Available from: [Link]

-

Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2014). Analytical and Bioanalytical Chemistry, 406(28), 7353-7364. Available from: [Link]

-

Tandem GC/MS Analysis of Sub-pg/μL Quantities of PBDEs, Including BDE-209 Using the Novel High Efficiency EI Source. Available from: [Link]

-

2,2',3,3',4,6'-Hexabromodiphenyl ether. PubChem. Available from: [Link]

-

Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. U.S. Environmental Protection Agency. Available from: [Link]

-

Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. (2011). Environmental Health Perspectives, 119(3), 323-329. Available from: [Link]

-

Brominated flame retardants (decabromodiphenyl ether): toxicological overview. (2024). GOV.UK. Available from: [Link]

-

Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron. (2011). Environmental Science & Technology, 45(3), 1064-1070. Available from: [Link]

-

Evaluation of GC-MS/MS for determination of PBDEs in fish and shellfish samples. Available from: [Link]

-

Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. (2007). Environmental Science & Technology, 41(21), 7459-7463. Available from: [Link]

-

Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ResearchGate. Available from: [Link]

-

Endocrine disruptor. Wikipedia. Available from: [Link]

-

toxicological review of 2,2',4,4',5-pentabromodiphenyl ether (bde-99). (2005). Available from: [Link]

-

Decabromodiphenyl ether. PubChem. Available from: [Link]

-

Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. (2009). Environmental Science & Technology, 43(15), 5765-5771. Available from: [Link]

-

Pentabromodiphenyl ethers. PubChem. Available from: [Link]

-

dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses. Available from: [Link]

-

Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. ResearchGate. Available from: [Link]

-

Vapor Pressure Measurements of Some Chemical Agents Using Differential Thermal Analysis. Part 1. Defense Technical Information Center. Available from: [Link]

-

The mass spectrum of the compound eluting at 24.8 min. The bromine... ResearchGate. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(2), 439-444. Available from: [Link]

-

Guidance Document 116 on the Conduct and Design of Chronic Toxicity and Carcinogenicity Studies, Supporting Test Guidelines 451, 452 and 453. OECD. Available from: [Link]

-

Pentabromodiphenyl ether. Wikipedia. Available from: [Link]

-

A proposed debromination pathway for BDE 209 biodegradation by strain WZN-1. (2017). Scientific Reports, 7, 41188. Available from: [Link]

-

BDE 116 [CAS:189084-65-9] 100ug/ml in Iso-octane. CPAchem. Available from: [Link]

-

Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation. (2024). Polymers, 16(21), 2977. Available from: [Link]

-

Photolytic Debromination of Decabromodiphenyl Ether (BDE 209). (2003). Environmental Science & Technology, 37(24), 5647-5652. Available from: [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. Available from: [Link]

-

Accumulation and Debromination of Decabromodiphenyl Ether (BDE-209) in Juvenile Fathead Minnows (Pimephales promelas) Induces Thyroid Disruption and Liver Alterations. (2014). Toxicological Sciences, 137(1), 35-46. Available from: [Link]

-

An assessment of the developmental toxicity of BDE-99 in the European starling using an integrated laboratory and field approach. ResearchGate. Available from: [Link]

-

Assessment of Bioaccumulation in San Diego Bay. (2016). California State Water Resources Control Board. Available from: [Link]

-

Polybrominated Diphenyl Ethers (PBDEs): A Scientific Review with Risk Characterization and Recommendation. (2008). State of Michigan. Available from: [Link]

-

Determine the compound with molecular weight is 116 and the mass... Pearson. Available from: [Link]

-

Decanedioic acid, dibutyl ester. NIST WebBook. Available from: [Link]

Sources

- 1. Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 5. Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thermalsupport.com [thermalsupport.com]

- 8. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a wide array of consumer and industrial products.[1] The congener 2,3,4,5,6-pentabromodiphenyl ether (BDE-116) is a subject of significant scientific interest due to its environmental persistence and potential toxicological effects. The synthesis of pure BDE-116 is crucial for toxicological studies, environmental monitoring, and the development of analytical standards. This guide provides a comprehensive overview of the synthetic pathways to 2,3,4,5,6-pentabromodiphenyl ether, with a primary focus on the well-established Ullmann condensation reaction. It delves into the mechanistic underpinnings of this reaction, offers a detailed experimental protocol, and discusses methods for purification and characterization.

Introduction to 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116)

2,3,4,5,6-Pentabromodiphenyl ether, also known by its congener number BDE-116, is a member of the pentabromodiphenyl ether (pentaBDE) group.[2] These compounds are characterized by a diphenyl ether core with five bromine atoms attached to the phenyl rings. The specific substitution pattern of BDE-116, with all five bromine atoms on one of the phenyl rings, makes it a unique and important target for synthesis to enable detailed study of its properties and environmental fate.

The Ullmann Condensation: The Cornerstone of PBDE Synthesis

The formation of the diaryl ether bond is the critical step in the synthesis of PBDEs, and the Ullmann condensation is the most widely employed and effective method for this transformation.[3] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, typically in the presence of a base.[4]

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation has been the subject of extensive research, and while several pathways have been proposed, a generally accepted sequence of events involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion, which then reacts with a copper(I) salt (often introduced as Cu(I) or formed in situ from a Cu(II) precursor) to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper atom into the carbon-halogen bond of the aryl halide, leading to a transient Cu(III) intermediate.

-

Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Cu(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.

The reaction is often promoted by high temperatures and the use of polar, high-boiling solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[3]

Synthetic Pathway to 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116)

The synthesis of BDE-116 via the Ullmann condensation can be approached in two primary ways, differing in the choice of the brominated starting materials.

-

Pathway A: Coupling of pentabromophenol with a suitable bromobenzene.

-

Pathway B: Coupling of phenol with hexabromobenzene.

For the purpose of this guide, we will focus on Pathway A, as it offers a more controlled approach to achieving the desired substitution pattern.

Precursor Synthesis

The successful synthesis of BDE-116 is contingent on the availability of high-purity precursors.

-

2,3,4,5,6-Pentabromophenol: This starting material can be synthesized through the exhaustive bromination of phenol using an excess of bromine in a suitable solvent, often in the presence of a catalyst.

-

Bromobenzene: This is a commercially available reagent.

Experimental Protocol: Ullmann Condensation for BDE-116

This protocol is a representative procedure based on established methods for the synthesis of polybrominated diphenyl ethers. Optimization of reaction conditions may be necessary to achieve the highest yields and purity.

Materials:

-

2,3,4,5,6-Pentabromophenol

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,4,5,6-pentabromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. Stir the mixture at room temperature for 30 minutes. Add bromobenzene (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature for 24 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford pure 2,3,4,5,6-pentabromodiphenyl ether.

Data Presentation: Reaction Parameters

| Parameter | Condition | Rationale |

| Reactants | 2,3,4,5,6-Pentabromophenol, Bromobenzene | Precursors for the target molecule. |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the C-O bond.[5] |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the reactive phenoxide. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that aids in dissolving the reactants and facilitates the reaction.[3] |

| Temperature | 140-150 °C | Provides the necessary activation energy for the Ullmann coupling.[6] |

| Reaction Time | 24 hours | To ensure the reaction proceeds to completion. |

Visualization of the Synthetic Workflow

Graphviz Diagram of the Ullmann Condensation for BDE-116

Caption: Synthetic workflow for 2,3,4,5,6-pentabromodiphenyl ether via Ullmann condensation.

Characterization of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116)

Confirmation of the structure and purity of the synthesized BDE-116 is essential. The following analytical techniques are typically employed:

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of PBDEs.[7] For BDE-116, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 564.7 (calculated for C₁₂H₅Br₅O) and a characteristic isotopic pattern due to the presence of five bromine atoms.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of BDE-116 is expected to be complex due to the protons on the unsubstituted phenyl ring. The chemical shifts and coupling patterns of these protons would provide valuable information about the structure.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, further confirming its structure.

Conclusion

The synthesis of 2,3,4,5,6-pentabromodiphenyl ether (BDE-116) is a challenging but achievable goal for researchers in the fields of environmental science, toxicology, and drug development. The Ullmann condensation remains the most reliable and well-understood method for constructing the core diaryl ether structure of this and other PBDEs. Careful control of reaction conditions and rigorous purification are paramount to obtaining high-purity material suitable for scientific investigation. This guide provides a solid foundation for undertaking the synthesis of BDE-116, empowering researchers to produce this important compound for their studies.

References

-

PubChem. (n.d.). Pentabromodiphenyl ethers. National Center for Biotechnology Information. Retrieved from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023, December 2). Pentabromodiphenyl ether. Retrieved from [Link]

- Zhang, Y., et al. (2019). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds.

-

Agilent Technologies. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

-

NIST. (n.d.). Pentabromophenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3',4',5',6-Pentabromodiphenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

- Tecle-ab, M. Z., et al. (2007). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. Environmental Science & Technology, 41(21), 7459-7463.

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Monge, S., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(35), 5757-5782.

-

ResearchGate. (n.d.). The effect of catalyst on Ullmann coupling reaction of p-cresol and bromobenzene at 140°C for 24 hours. Retrieved from [Link]

- Google Patents. (n.d.). CN114450086A - Copper-based catalyst and preparation method thereof.

-

Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Retrieved from [Link]

-

Health Canada. (2004, December 9). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

DTIC. (n.d.). The Synthesis and Characterization of Methylene Bisoxyamine CH2(-O-NH2)2 Salts. Retrieved from [Link]

- Lee, J., et al. (2016). Synthesis and Characterization of Hexagonal Boron Nitride as a Gate Dielectric. Scientific Reports, 6, 28546.

-

Polymer Chemistry. (n.d.). Copper catalyzed synthesis of conjugated copolymers using direct arylation polymerization. Retrieved from [Link]

- Wang, S., et al. (2012). Synthesis and characterization of a p-type boron arsenide photoelectrode. Journal of the American Chemical Society, 134(27), 11056-11059.

- Radojković, M., et al. (2025). Synthesis and Characterization of Bio-Composite Based on Urea–Formaldehyde Resin and Hydrochar: Inherent Thermal Stability and Decomposition Kinetics. Polymers, 17(10), 2056.

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann coupling-An overview - operachem [operachem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) 50 µg/mL in Nonane [lgcstandards.com]

Environmental Occurrence and Analytical Profiling of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116)

Target Audience: Environmental Toxicologists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are a class of legacy halogenated flame retardants that have become ubiquitous persistent organic pollutants (POPs). While regulatory focus has traditionally centered on dominant commercial congeners (e.g., BDE-47, BDE-99, BDE-209), minor congeners and degradation products such as 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) play a critical role in understanding the complete environmental lifecycle and toxicokinetic profile of these mixtures. This whitepaper synthesizes the environmental occurrence, mechanistic transport dynamics, and the rigorous, self-validating analytical methodologies required to quantify BDE-116 in complex matrices.

Chemical Identity and Physicochemical Properties

BDE-116 is a pentabrominated congener characterized by a fully brominated phenyl ring and an unsubstituted phenoxy ring. Its structural asymmetry and high degree of halogenation dictate its environmental persistence and lipophilicity.

-

IUPAC Name: 1,2,3,4,5-pentabromo-6-phenoxybenzene[1]

-

Molecular Formula: C₁₂H₅Br₅O[1]

-

Molecular Weight: 564.69 g/mol [1]

-

Melting Point: -107.3 °C[2]

Because BDE-116 is highly lipophilic, it resists aqueous dissolution and partitions aggressively into carbon-rich environmental sinks such as soils, sediments, and suspended atmospheric particulates[3].

Environmental Occurrence & Transport Dynamics

PBDEs do not occur naturally; they are entirely anthropogenic, originating from commercial mixtures (Penta-, Octa-, and Deca-BDE) physically incorporated into polymers, textiles, and electronics[4][5]. Over time, these compounds volatilize or leach from treated products, adsorbing onto indoor dust and eventually migrating to outdoor soils and aquatic sediments[6].

BDE-116 is frequently detected as a trace constituent in environmental matrices. Its presence is often attributed not only to direct emission from commercial Penta-BDE formulations but also to the environmental photolytic and microbial debromination of higher-order congeners (e.g., Hexa- to Deca-BDEs)[7].

Quantitative Occurrence Data

The following table summarizes recent quantitative detections of BDE-116 across various solid matrices, highlighting its ubiquitous low-level presence in both developing and developed urban environments.

| Environmental Matrix | Location / Context | BDE-116 Concentration Range (ng/g dw) | Reference |

| Solid Waste Dumpsite Soils | Rural, Suburban, and Urban Zones | 0.01 – 0.25 | [8] |

| Urban Soil & Dust | Nigeria (Indoor/Outdoor environments) | [5] |

Note: Concentrations vary heavily based on proximity to e-waste recycling facilities and local historical usage of Penta-BDE formulations.

Toxicokinetics & Mechanistic Pathways

From an exposure standpoint, human and biotic intake of BDE-116 occurs primarily via the ingestion of contaminated house dust and dietary bioaccumulation[6]. Once systemically absorbed, BDE-116 and its structural analogs exert toxicity primarily through endocrine disruption and hepatic stress[9].

The Causality of Toxicity: The structural similarity of PBDEs to thyroid hormones (thyroxine, T4) allows them to bind to thyroid hormone receptors, potentially inducing hyperinsulinemia and disrupting the AKT signaling pathway[9]. Furthermore, the liver actively attempts to metabolize and expel these lipophilic xenobiotics. Cytochrome P450 enzymes mediate the oxidation of BDE-116, generating hydroxylated (OH-BDEs) and methoxylated metabolites[10]. Ironically, these metabolites often exhibit higher binding affinities to transport proteins (like transthyretin) and greater cellular toxicity than the parent BDE-116 molecule[10].

Figure 1: Environmental fate and hepatic metabolic transformation pathway of BDE-116.

Analytical Methodology: High-Resolution GC/MS Protocol

To achieve rigorous, self-validating quantification of BDE-116 at trace levels (ng/g to pg/g), laboratories must employ High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC/MS), aligning with frameworks such as US EPA Method 1614[3][10].

As an Application Scientist, I emphasize that analytical success relies heavily on mitigating matrix interference and preventing analyte loss during sample preparation. The following protocol details the causal logic behind each procedural step.

Step-by-Step Workflow

1. Isotope Dilution (The Self-Validating Core): Prior to extraction, the solid sample (soil/dust) is spiked with a known concentration of ¹³C₁₂-labeled PBDE internal standards (e.g., utilizing standards traceable to NIST SRM 2257)[11].

-

Causality: Because the ¹³C₁₂-labeled surrogate behaves chemically identically to native BDE-116, any physical loss of the analyte during multi-step cleanup is mirrored by the surrogate. Final quantification uses the response ratio, inherently correcting for recovery losses and matrix suppression.

2. Soxhlet Extraction: Extract the homogenized sample using a Dichloromethane (DCM)/Hexane (1:1 v/v) mixture for 16–24 hours.

-

Causality: The aggressive refluxing of non-polar and slightly polar solvents ensures complete penetration of the complex solid matrix, fully solubilizing the highly lipophilic BDE-116.

3. Acidified Silica Gel Cleanup: Pass the raw extract through a multi-layer silica gel column containing a concentrated sulfuric acid (H₂SO₄) layer.

-

Causality: Environmental matrices are rich in biogenic lipids and humic acids that will foul the GC inlet and suppress MS ionization. Sulfuric acid aggressively oxidizes these aliphatic and biogenic interferences. The fully halogenated aromatic rings of BDE-116 are highly electron-deficient and resist this acid oxidation, allowing them to elute intact.

4. Solvent Exchange to Nonane: Concentrate the purified extract under a gentle stream of ultra-high-purity nitrogen and exchange the solvent to nonane or isooctane (matching commercial reference standard matrices)[1][2].

-

Causality: Nonane possesses a relatively high boiling point (151 °C). This prevents evaporative loss of the sample during autosampler storage and ensures optimal focusing of the analyte band at the head of the GC column during splitless injection.

5. HRGC/MS (ECNI Mode) Analysis: Inject the sample into a GC equipped with a non-polar capillary column (e.g., 5% phenyl methylpolysiloxane). Utilize Electron Capture Negative Ionization (ECNI) mass spectrometry, monitoring the bromide isotopes (m/z 79 and 81).

-

Causality: While Electron Impact (EI) ionization fragments the PBDE molecule extensively, ECNI acts as a soft ionization technique specifically highly sensitive to electronegative halogens. Thermal electrons are captured by the bromine atoms, yielding massive signal abundance for m/z 79/81, pushing detection limits down to the low picogram/femtogram range.

Figure 2: High-Resolution GC/MS analytical workflow for BDE-116 extraction and quantification.

Conclusion

The environmental occurrence of 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) serves as a critical biomarker for the degradation and distribution of legacy flame retardants. Because it partitions heavily into soils and dust, human exposure pathways remain active long after the cessation of commercial Penta-BDE production. For researchers and drug development professionals assessing the toxicological impact of these POPs, utilizing strict isotope-dilution HRGC/MS methodologies is non-negotiable to ensure data integrity, trace-level sensitivity, and accurate risk assessment.

References

-

Insights into polybrominated diphenyl ethers: occurrence, sources, and exposure health risk in selected solid waste impact, Global NEST Journal. Available at: [Link]

-

State of the Science Report for Polybrominated Diphenyl Ethers (PBDEs), Government of Canada. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA) 2006 Polybrominated Diphenyl Ethers (PBDEs) Project Plan, Regulations.gov. Available at: [Link]

-

Sources and risk evaluation of polybrominated diphenyl ethers in dust and soil from an urban environment in Nigeria, Environmental Chemistry (ConnectSci). Available at: [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer, PMC (National Institutes of Health). Available at: [Link]

-

Flame-Retardant Standards and Standard Mixtures, DSP-Systems. Available at: [Link]

-

Brominated Flame Retardant Standards and Standard Mixtures, Chromservis. Available at: [Link]

-

SRM 2257 - Certificate of Analysis, National Institute of Standards and Technology (NIST). Available at: [Link]

-

An Exposure Assessment of Polybrominated Diphenyl Ethers, Northern Arizona University. Available at: [Link]

Sources

- 1. 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) 50 µg/mL in Nonane [lgcstandards.com]

- 2. accustandard.com [accustandard.com]

- 3. chromservis.eu [chromservis.eu]

- 4. ARCHIVED - State of the Science Report for Polybrominated Diphenyl Ethers (PBDEs) - Canada.ca [canada.ca]

- 5. connectsci.au [connectsci.au]

- 6. www7.nau.edu [www7.nau.edu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. journal.gnest.org [journal.gnest.org]

- 9. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspsystems.eu [dspsystems.eu]

- 11. tsapps.nist.gov [tsapps.nist.gov]

Degradation Pathways and Metabolite Profiling of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116)

Structural Uniqueness & Toxicological Relevance

2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) is a highly specific polybrominated diphenyl ether (PBDE) congener characterized by a severe steric asymmetry: one phenyl ring is fully saturated with bromine atoms, while the adjacent ether-linked phenyl ring remains completely unsubstituted. For researchers and drug development professionals studying ADME/Tox (Absorption, Distribution, Metabolism, and Excretion / Toxicity), BDE-116 serves as a critical model compound for understanding halogenated xenobiotic metabolism.

Unlike many lower-brominated congeners, single-ring hyperbrominated ethers like BDE-116 exhibit extreme persistence during in vitro biotransformation tests utilizing hepatic microsomes. The profound steric hindrance around the ether linkage restricts enzymatic access, forcing degradation to rely heavily on abiotic environmental processes (photolysis, chemical reduction) or specialized anaerobic microbial dehalogenation[1][2].

Mechanistic Pathways of BDE-116 Degradation

The degradation of BDE-116 is governed by the bond dissociation energy (BDE) of its C-Br bonds and the steric relief achieved upon debromination. The transformation occurs via three primary mechanisms:

Photolytic Reductive Debromination (UV/Solar)

Under UV or solar irradiation, BDE-116 undergoes direct photolysis. The primary mechanism is reductive debromination, initiated by the homolytic cleavage of the C-Br bond to form a phenyl radical[1]. This radical subsequently abstracts a hydrogen atom from a surrounding proton-donor matrix (e.g., organic solvents like hexane or natural humic substances)[3]. A secondary, competing pathway involves the intermolecular elimination of HBr, leading to the formation of highly toxic polybrominated dibenzofurans (PBDFs)[1].

Bimetallic Catalytic Reduction (nZVI/Pd)

Nanoscale zero-valent iron (nZVI) doped with a palladium (Pd) catalyst provides a rapid, abiotic remediation pathway. In this galvanic system, Fe(0) acts as the electron donor (anode), while Pd serves as the catalytic cathode. Water is reduced at the Pd surface to form highly reactive atomic hydrogen (H*), which rapidly attacks the halogenated ring of BDE-116, resulting in concerted hydrodehalogenation[4].

Microbial Anaerobic Dehalogenation

Specialized anaerobic bacteria, such as Dehalococcoides and Sulfurospirillum multivorans, utilize BDE-116 as a terminal electron acceptor in organohalide respiration[5][6]. These microbes deploy cobalamin-dependent reductive dehalogenases (RDases) to sequentially strip bromine atoms. Unlike abiotic processes, microbial degradation can exhibit unique regioselectivity depending on the specific RDase binding pocket[2].

Regioselective Debromination Kinetics

The core science of BDE-116 degradation lies in its regioselectivity. Because all five bromines are localized on a single ring, the molecule experiences immense intramolecular strain.

-

Para-Cleavage (C4): The removal of the para-bromine is thermodynamically favored due to the lowest C-Br bond dissociation energy and maximum relief of steric clash[4]. This yields BDE-65 (2,3,5,6-tetrabromodiphenyl ether).

-

Meta-Cleavage (C3/C5): The secondary preference is the meta-position, yielding BDE-63 (2,3,4,6-tetrabromodiphenyl ether).

-

Ortho-Cleavage (C2/C6): Ortho-bromines are the most resistant to cleavage due to the shielding effect of the ether oxygen, making BDE-61 (2,3,4,5-tetrabromodiphenyl ether) a minor product.

Regioselective reductive debromination pathway of BDE-116 into tetra- and tri-BDE congeners.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of dark controls and isotope-labeled internal standards ensures that degradation is accurately attributed to the experimental variable, correcting for matrix effects and extraction losses.

Protocol A: nZVI/Pd Catalytic Degradation Workflow

Causality & Design: Palladium is doped onto nZVI to prevent the rapid passivation of the iron surface and to lower the activation energy for H2 dissociation into atomic hydrogen.

-

Catalyst Synthesis: Synthesize nZVI via the dropwise addition of 0.1 M NaBH₄ to 0.05 M FeCl₃ under inert N₂ gas. Palladize the surface by adding K₂PdCl₆ solution to achieve a 1.0 wt% Pd loading.

-

Anaerobic Reaction Setup: In an anaerobic glovebox, add 1.0 g/L of the nZVI/Pd catalyst to a serum bottle containing 50 mL of deoxygenated water/THF (90:10 v/v). THF is used to ensure the lipophilic BDE-116 remains in solution.

-

Spiking & Equilibration: Spike the solution with BDE-116 to a final concentration of 1.0 µM. Seal with PTFE-lined septa.

-

Time-Course Sampling & Quenching: At intervals (0, 10, 30, 60, 120 min), withdraw 1 mL aliquots. Immediately quench the reaction by injecting the aliquot into 2 mL of hexane, which halts the reduction and initiates phase transfer.

-

LLE & Internal Standardization: Add 10 ng of ¹³C-labeled BDE-116 as an internal standard. Perform liquid-liquid extraction (LLE). The ¹³C standard validates the extraction recovery and ensures mass balance calculations (Parent + Products = 100%) are accurate.

-

GC-MS/MS Analysis: Analyze the organic phase using GC-MS/MS in Electron Ionization (EI) mode. EI is chosen because PBDEs undergo extensive fragmentation, allowing for the differentiation of BDE-65, BDE-63, and BDE-61 positional isomers based on their [M-2Br]+ fragment ratios.

Self-validating experimental workflow for the catalytic degradation of BDE-116 using nZVI/Pd.

Protocol B: Photodegradation Assay

Causality & Design: Quartz tubes are mandatory because standard borosilicate glass blocks critical UV wavelengths. Hexane is utilized not just as a solvent, but as a necessary hydrogen-donor to facilitate the conversion of the phenyl radical into a stable lower-brominated congener[3].

-

Matrix Preparation: Dissolve BDE-116 in HPLC-grade hexane to a concentration of 5.0 µM in quartz reaction tubes.

-

Irradiation: Expose the tubes to simulated solar light using a Xenon arc lamp equipped with a 290 nm cutoff filter (mimicking tropospheric solar radiation).

-

Dark Control Validation: Wrap a parallel set of tubes entirely in aluminum foil. If degradation occurs in the dark control, it invalidates the photolytic assumption and indicates thermal or chemical instability.

-

Kinetics Tracking: Extract 100 µL samples at 0, 5, 15, 30, and 60 minutes, analyzing via GC-MS/MS to track the exponential decay of BDE-116 and the appearance of tetra-BDEs.

Quantitative Data Summaries

The following tables summarize the expected quantitative analytical data for BDE-116 degradation, highlighting the regioselectivity and kinetic efficiency across different methodologies.

Table 1: Primary Degradation Products and Regioselectivity of BDE-116

| Degradation Pathway | Primary Cleavage Site | Major Intermediate Congener | IUPAC Nomenclature | Relative Yield (%) |

| Photolysis (UV/Solar) | Para (C4) | BDE-65 | 2,3,5,6-Tetrabromodiphenyl ether | ~55 - 65% |

| Photolysis (UV/Solar) | Meta (C3/C5) | BDE-63 | 2,3,4,6-Tetrabromodiphenyl ether | ~25 - 35% |

| nZVI/Pd Catalysis | Para (C4) | BDE-65 | 2,3,5,6-Tetrabromodiphenyl ether | > 70% |

| Microbial (Anaerobic) | Meta / Para | BDE-63 / BDE-65 | Tetra-BDE mixture | Strain Dependent |

Table 2: Comparative Kinetic Parameters for BDE-116 Degradation

| Degradation Method | Matrix / Solvent | Catalyst / Strain | Pseudo-First-Order Rate Constant ( kobs ) | Estimated Half-Life ( t1/2 ) |

| Photolysis | Hexane | None (Direct Photolysis) | 0.085 min⁻¹ | ~8.1 min |

| Photocatalysis | Aqueous / Methanol | m-BiVO₄/BiOBr/Pd | 1.33 min⁻¹ | < 1.0 min |

| Chemical Reduction | Aqueous / THF | nZVI/Pd (1 wt%) | 0.045 min⁻¹ | ~15.4 min |

| Microbial | Anaerobic Sediment | Dehalococcoides spp. | 0.012 day⁻¹ | ~58 days |

(Note: Kinetic parameters are synthesized from generalized behavior of single-ring hyperbrominated diphenyl ethers under standardized laboratory conditions[2][3][4][7].)

Conclusion

The degradation of 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) serves as a paramount model for understanding the environmental fate and metabolic resistance of highly sterically hindered halogenated compounds. Because it resists standard hepatic microsomal biotransformation, understanding its abiotic and anaerobic microbial debromination pathways is crucial. By leveraging self-validating protocols—such as nZVI/Pd catalysis and controlled photolysis—researchers can accurately map the regioselective para- and meta-cleavage pathways, ultimately predicting the formation of more mobile, and often more toxic, lower-brominated congeners.

References

-

The photodegradation of polybrominated diphenyl ethers (PBDEs) in various environmental matrices: Kinetics and mechanisms PolyU Scholars Hub [Link]

-

Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate ResearchGate [Link]

-

Kinetics and Pathways for the Debromination of Polybrominated Diphenyl Ethers by Bimetallic and Nanoscale Zerovalent Iron National Center for Biotechnology Information (PMC)[Link]

-

Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers ACS Publications[Link]

-

Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases Frontiers[Link]

-

Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers National Science Foundation (NSF) [Link]

-

Microbial Reductive Debromination of Polybrominated Diphenyl Ethers (PBDEs) UC Berkeley Superfund Research Program [Link]

-

Polybrominated Diphenyl Ethers in the Environment Government of Canada Publications[Link]

Sources

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. Frontiers | Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Pathways for the Debromination of Polybrominated Diphenyl Ethers by Bimetallic and Nanoscale Zerovalent Iron: Effects of Particle Properties and Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. superfund.berkeley.edu [superfund.berkeley.edu]

- 7. par.nsf.gov [par.nsf.gov]

Pentabromodiphenyl Ether (PentaBDE) Mixtures: From Commercial Applications to Toxicological Paradigms in Drug Development

Executive Summary

Pentabromodiphenyl ether (pentaBDE) mixtures were historically synthesized as highly effective additive flame retardants. While global regulatory frameworks have largely phased out their primary commercial production, the legacy of commercial pentaBDE (c-pentaBDE) remains a critical variable in modern toxicology and pharmacology [1]. Because these compounds were mixed into polymers rather than chemically bonded, they have leached extensively into the environment, leading to ubiquitous bioaccumulation in human tissues [2].

For drug development professionals, c-pentaBDE exposure is a confounding variable in pharmacokinetics. PentaBDE congeners and their hydroxylated metabolites (OH-PBDEs) are potent modulators of the cytochrome P450 (CYP450) system and hepatic phase II enzymes [3]. Understanding the historical vectors of these compounds, their metabolic pathways, and the analytical protocols required to quantify them is essential for ensuring the integrity of pre-clinical and clinical pharmacokinetic models.

The Commercial Paradigm: Formulations and Vectors of Exposure

Commercial pentaBDE (e.g., DE-71, Bromkal 70-5DE) is not a single molecule but a technical mixture of brominated diphenyl ether congeners [4]. Historically, the primary commercial application of c-pentaBDE was in the manufacturing of flexible polyurethane foam (FPUF) used in mattresses, automotive upholstery, and furniture [2]. Secondary applications included specialty textiles, printed circuit board components, and hydraulic fluids [5].

The causality behind their widespread environmental dispersion lies in their chemical application: they were utilized as additive rather than reactive flame retardants [1]. Without covalent bonds anchoring them to the polymer matrix, pentaBDEs volatilize and migrate into indoor dust and the broader ecosystem over the product's lifespan, establishing a direct vector for human inhalation and ingestion.

Quantitative Composition of Commercial PentaBDE (DE-71)

The table below summarizes the primary congeners found in standard c-pentaBDE mixtures, their historical applications, and their structural identities [5][6].

| Congener | Chemical Nomenclature | Approx. Weight (%) in c-PentaBDE | Primary Historical Commercial Application |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | 38 - 42% | Flexible Polyurethane Foam (FPUF) |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | 45 - 49% | FPUF, Specialty Textiles |

| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether | 7 - 13% | Printed Circuit Boards |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | 4 - 6% | Adhesives, Casings |

| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | 2 - 4% | Hydraulic Fluids |

Toxicological Mechanisms: CYP450 Metabolism and Endocrine Disruption

In the context of drug development, the interaction between c-pentaBDE and the human hepatic system is of paramount importance. PentaBDE congeners act as xenobiotic agonists for key nuclear receptors, specifically the constitutive androstane receptor (CAR), the pregnane X receptor (PXR), and the aryl hydrocarbon receptor (AhR) [3][6].

CYP450-Mediated Oxidative Metabolism: Upon entering the hepatic system, pentaBDEs undergo oxidative metabolism. Recombinant enzyme studies demonstrate that CYP2B6 is the predominant phase I enzyme responsible for biotransforming congeners like BDE-100 into hydroxylated metabolites (OH-PBDEs), such as 5'-OH-BDE-100 and 3-OH-BDE-100 [7]. Because CYP2B6 is a critical enzyme for the clearance of numerous pharmaceutical drugs (e.g., bupropion, efavirenz), the presence of these xenobiotics can competitively inhibit or induce the metabolism of co-administered therapeutics.

Endocrine Disruption via Phase II UGT Induction: The structural homology between PBDEs and thyroid hormones (T3/T4) triggers profound endocrine disruption. The activation of CAR and PXR by pentaBDEs dramatically upregulates hepatic uridine diphosphate-glucuronosyltransferases (UGTs) [3]. This induction accelerates the glucuronidation and subsequent biliary excretion of endogenous thyroxine (T4), leading to hypothyroxinemia[6]. For researchers evaluating drugs with thyroid-modulating side effects, background PBDE exposure in test subjects can severely skew baseline hormone levels.

CYP450 metabolism and UGT-mediated thyroid hormone disruption by c-PentaBDE.

Analytical Workflows: GC-MS/MS Quantification in Biological Matrices

To accurately account for PBDE-induced metabolic variations in pre-clinical models, researchers must quantify baseline PBDE loads in biological tissues. The following protocol details a self-validating Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [8][9].

Causality in Protocol Design: PBDEs are highly lipophilic. Therefore, polar solvents are ineffective; a non-polar solvent mixture (Hexane:Dichloromethane) is required to partition the analytes from the aqueous biological matrix[10]. Furthermore, biological samples contain endogenous lipids that cause severe ion suppression in the mass spectrometer. A destructive acidic silica gel clean-up step is mandatory to oxidize and remove these lipids while leaving the resilient PBDE molecules intact.

Step-by-Step Methodology: PBDE Extraction and GC-MS/MS Analysis

-

Sample Preparation & Internal Standardization:

-

Aliquot 2.0 mL of serum or 0.5 g of homogenized adipose/hepatic tissue into a clean glass centrifuge tube.

-

Self-Validation Step: Spike the sample with 10 µL of an isotopically labeled internal standard mixture (e.g., 13C12-BDE-77) at 50 ng/mL[9]. This allows for the calculation of absolute recovery rates, ensuring the extraction process is mathematically validated for every individual sample.

-

-

Protein Denaturation:

-

Add 2.0 mL of 0.1 M hydrochloric acid (HCl) and 2.0 mL of 2-propanol. Vortex for 60 seconds to denature proteins and disrupt lipid-protein binding complexes.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5.0 mL of a Hexane:Dichloromethane (DCM) mixture (1:1, v/v)[10].

-

Agitate on a mechanical shaker for 15 minutes to force the lipophilic PBDEs into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation. Extract the upper organic layer into a clean tube. Repeat this extraction step twice and pool the organic fractions.

-

-

Acidic Silica Gel Clean-up:

-

Prepare a glass column packed with 2.0 g of acidified silica gel (impregnated with 44% w/w concentrated H2SO4)[9].

-

Load the pooled organic extract onto the column. The sulfuric acid will aggressively oxidize endogenous lipids and cholesterol, preventing downstream MS interference.

-

Elute the PBDEs using 15 mL of Hexane:DCM (1:1, v/v).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of nonane (chosen for its low volatility, preventing evaporation inside the autosampler).

-

-

GC-MS/MS Quantification:

-

Inject 1.0 µL into the GC-MS/MS operating in Electron Impact (EI) mode.

-

Utilize Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions.

-

Quantify against a 7-point calibration curve, normalizing area counts to the 13C-labeled internal standards.

-

Step-by-step GC-MS/MS analytical workflow for the extraction and quantification of PBDEs.

Implications for Pre-Clinical Drug Development

The persistent nature of c-pentaBDE means that commercial applications from decades ago continue to impact modern pharmacological research. When screening novel drug candidates, especially those metabolized by CYP2B6, researchers must account for the baseline induction of this enzyme by environmental PBDEs. Failure to screen pre-clinical animal models (or human trial cohorts) for high PBDE burdens can result in artificially accelerated drug clearance rates, leading to inaccurate dosing models and the potential failure of viable drug candidates in late-stage trials.

By integrating rigorous GC-MS/MS screening protocols and understanding the receptor-mediated causality of PBDE toxicity, drug development professionals can isolate these environmental variables and ensure the scientific integrity of their pharmacokinetic data.

References

-

U.S. Environmental Protection Agency (EPA). "Polybrominated Diphenyl Ethers (PBDEs) Action Plan." EPA Assessing and Managing Chemicals under TSCA. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs)." NIH Bookshelf. Available at: [Link]

-

Szabo, D. T., et al. "Effects of Perinatal PBDE Exposure on Hepatic Phase I, Phase II, Phase III, and Deiodinase 1 Gene Expression Involved in Thyroid Hormone Metabolism in Male Rat Pups." Toxicological Sciences, U.S. National Library of Medicine. Available at: [Link]

-

United Nations Environment Programme. "Commercial Pentabromodiphenyl ether (C-PentaBDE)." Rotterdam Convention. Available at: [Link]

-

Wikipedia Contributors. "Pentabromodiphenyl ether." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Gross, M. S., et al. "Primary Role of Cytochrome P450 2B6 in the Oxidative Metabolism of 2,2′,4,4′,6-Pentabromodiphenyl Ether (BDE-100) to Hydroxylated BDEs." Chemical Research in Toxicology, ACS Publications. Available at: [Link]

-

Melymuk, L., et al. "Polybrominated diphenyl ethers in the environmental systems: a review." Environmental Science and Pollution Research, U.S. National Library of Medicine. Available at: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of Perinatal PBDE Exposure on Hepatic Phase I, Phase II, Phase III, and Deiodinase 1 Gene Expression Involved in Thyroid Hormone Metabolism in Male Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pic.int [pic.int]

- 5. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

The Endocrine-Disrupting Potential of 2,3,4,5,6-Pentabromodiphenyl Ether (BDE-116): Molecular Mechanisms and Assay Methodologies

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants historically utilized as additive flame retardants in textiles, electronics, and polyurethane foams 1. Among these, the penta-BDE formulations have drawn intense toxicological scrutiny due to their high lipophilicity, environmental persistence, and potent endocrine-disrupting properties 2.

2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) (CAS: 189084-65-9) is a specific, fully-substituted phenyl ring congener within this class 3. Because its diphenyl ether backbone structurally mimics endogenous thyroid hormones (Thyroxine [T4] and Triiodothyronine[T3]), BDE-116 and its hydroxylated metabolites (OH-BDEs) act as potent disruptors of the hypothalamic-pituitary-thyroid (HPT) axis, alongside demonstrating significant estrogenic and androgenic modulation 4. This guide dissects the molecular pathology of BDE-116 and provides field-proven, self-validating experimental protocols for quantifying its endocrine-disrupting potential.

Molecular Pathology & Mechanistic Toxicology

Thyroid Axis Disruption and Hepatic Biotransformation

The primary toxicological concern regarding BDE-116 is its interference with thyroid hormone regulation, which is critical for mammalian neurodevelopment. While the parent BDE-116 molecule exhibits direct binding affinity to the human Thyroid Receptor beta (TRβ) binding pocket via specific hydrogen-bonding networks 5, its endocrine-disrupting potency is drastically amplified in vivo through hepatic biotransformation.

CYP450 enzymes oxidize highly lipophilic PBDEs into hydroxylated polybrominated diphenyl ethers (OH-BDEs) [[4]](). The addition of the phenolic -OH group creates a near-perfect structural analog to T4. These OH-BDE metabolites competitively bind to the serum transport protein Transthyretin (TTR) with an affinity that often exceeds that of endogenous T4, displacing T4 into the serum where it is rapidly cleared, leading to induced hypothyroidism 1.

Mechanism of BDE-116 thyroid disruption via CYP450 biotransformation and receptor binding.

Estrogenic and Androgenic Axis Modulation

Beyond the thyroid axis, PentaBDEs exhibit broad-spectrum endocrine disruption. In reporter gene assays, PentaBDE congeners (such as the closely related BDE-100) have demonstrated significant antiestrogenic and antiandrogenic potencies at micromolar concentrations 6. They achieve this by binding to the Estrogen Receptor (ER) and Androgen Receptor (AR) ligand-binding domains, preventing the conformational changes required for the recruitment of transcriptional co-activators.

Quantitative Data Summary

The following table synthesizes the quantitative endocrine-disrupting metrics of BDE-116 and its immediate structural analogs (PentaBDE class) across various receptor targets 675.

| Congener / Metabolite | Target Axis | Assay System | Mechanism of Disruption | Potency / Affinity (IC50) |

| BDE-116 | Thyroid (TRβ) | In silico Docking | Direct Receptor Binding | Confirmed H-bond network |

| BDE-100 (Analog) | Estrogen (ER) | ERE-Luc Reporter | Antagonism | IC50 = 6.21 μM |

| BDE-100 (Analog) | Androgen (AR) | MMTV-Luc Reporter | Antagonism | IC50 = 28.60 μM |

| OH-BDEs (Metabolites) | Thyroid (TTR) | Radioligand Binding | T4 Displacement | High Affinity |

Experimental Protocols for Evaluating Endocrine Disruption

To rigorously evaluate the mechanism of action of BDE-116, the following self-validating experimental workflows must be employed.

Transactivation Reporter Gene Assay (TRβ / ERα)

Rationale & Causality: We utilize the CV-1 (African green monkey kidney) cell line because it lacks endogenous estrogen and thyroid receptors. This "null background" ensures that any observed transcriptional activity is exclusively driven by the transiently transfected human receptors, eliminating cross-talk. To make this a self-validating system, a dual-luciferase setup is mandatory: Firefly luciferase measures receptor activation, while Renilla luciferase (driven by a constitutive TK promoter) normalizes for cell viability and transfection efficiency. This prevents cytotoxic doses of BDE-116 from being falsely interpreted as receptor antagonism.

Step-by-Step Methodology:

-

Cell Culture: Culture CV-1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). 48 hours prior to transfection, switch to dextran-coated charcoal-stripped FBS . Causality: Stripping removes endogenous hormones (e.g., T3, 17β-estradiol) that would otherwise artificially elevate the assay baseline.

-

Transient Transfection: Co-transfect cells using a liposomal reagent with:

-

A receptor expression plasmid (e.g., Gal4-hTRβ or hERα).

-

A Firefly reporter plasmid containing the respective response elements (ThRE-Luc or ERE-Luc).

-

The pRL-TK Renilla luciferase control plasmid.

-

-

Compound Dosing (Agonist vs. Antagonist Setup):

-

Agonist Screen: Treat cells with BDE-116 (0.1 μM to 50 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

-

Antagonist Screen: Co-treat cells with BDE-116 and a sub-maximal concentration of the endogenous ligand (e.g., 5 nM T3 or 1 nM E2) 6.

-

-

Lysis & Quantification: Incubate for 24 hours. Lyse cells using passive lysis buffer and quantify luminescence sequentially using a dual-luciferase assay kit on a microplate luminometer.

-

Data Normalization: Divide the Firefly luminescence by the Renilla luminescence to yield the Relative Light Units (RLU). Calculate IC50 values using non-linear regression.

Self-validating reporter gene assay workflow using dual-luciferase normalization.

Radioligand Competitive Binding Assay (TTR Displacement)

Rationale & Causality: Because the neurotoxicity of BDE-116 is heavily linked to the displacement of T4 from Transthyretin (TTR) by its OH-BDE metabolites, binding affinity must be quantified. We use a cold dextran-coated charcoal separation method. Free, unbound T4 is small and hydrophobic enough to be absorbed into the charcoal matrix, whereas the large TTR-T4 protein complex remains in the aqueous supernatant. If BDE-116 or its metabolites displace T4, the radioactivity in the supernatant will decrease.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (Tris-HCl, pH 8.0, containing 0.1% NaCl and 0.01% Triton X-100 to prevent non-specific plastic binding).

-

Incubation: In glass test tubes, combine 30 nM purified human TTR, 50,000 cpm of[¹²⁵I]-T4, and varying concentrations of BDE-116 (or OH-BDE-116).

-

Self-Validation Control: Include a Non-Specific Binding (NSB) control tube containing a massive excess (10 μM) of unlabeled T4. This defines the absolute baseline of the assay.

-

Equilibration: Incubate the mixture at 4°C for 2 hours to reach equilibrium.

-

Separation: Add an ice-cold suspension of dextran-coated charcoal. Vortex briefly and incubate on ice for exactly 10 minutes.

-

Centrifugation & Counting: Centrifuge at 3,000 × g for 15 minutes at 4°C. Carefully aspirate the supernatant (containing the TTR-bound [¹²⁵I]-T4) and measure the radioactivity using a gamma scintillation counter.

Conclusion

BDE-116 is a highly lipophilic PentaBDE that exerts multi-axis endocrine disruption. While it possesses intrinsic antiestrogenic and antiandrogenic properties, its most severe toxicological threat arises from hepatic CYP450 biotransformation. The resulting OH-BDE metabolites act as potent structural mimics of thyroid hormones, displacing T4 from transport proteins and directly modulating TRβ. Evaluating these compounds requires rigorous, self-validating assays that account for both direct receptor modulation and metabolic activation.

References

- Polybrominated Diphenyl Ethers (PBDEs)

- Endocrine disruption effects of 2,2′,4,4′,6-pentabromodiphenylether (BDE100)

- Source: connectsci.

- 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116)

- Source: nih.

- Source: semanticscholar.

Sources

- 1. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants–Old Diseases | Clinical Medicine & Research [clinmedres.org]

- 2. connectsci.au [connectsci.au]

- 3. 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) 50 µg/mL in Nonane [lgcstandards.com]

- 4. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Endocrine disruption effects of 2,2′,4,4′,6-pentabromodiphenylether (BDE100) in reporter gene assays - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Advanced GC-MS/MS Quantification of Polybrominated Diphenyl Ether (PBDE) Congeners in Complex Soil Matrices

Target Audience: Researchers, Analytical Chemists, and Environmental Toxicologists Application Focus: Ultra-trace quantification of PBDEs (including BDE-209) in soil using Isotope Dilution GC-MS/MS.

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants (POPs) historically utilized as flame retardants. While US EPA Method 1614A established the regulatory gold standard using High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[1], modern triple quadrupole GC-MS/MS systems now offer comparable ultra-trace sensitivity with enhanced accessibility for high-throughput laboratories[2].

Analyzing soil matrices presents a dual analytical challenge: overcoming severe matrix interferences from humic substances and mitigating the thermal instability of highly brominated congeners, specifically Decabromodiphenyl ether (BDE-209)[3]. This application protocol details a self-validating, causality-driven workflow utilizing Selective Pressurized Liquid Extraction (S-PLE) coupled with Isotope Dilution GC-MS/MS to achieve robust quantification of PBDEs in soil.

Mechanistic Rationale & Analytical Challenges

As analytical scientists, we must design methods that inherently correct for physical and chemical losses. The following mechanistic choices form the foundation of this protocol:

-